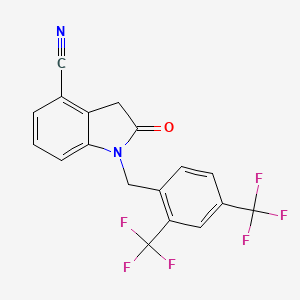
1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbonitrile is a synthetic organic compound known for its unique chemical structure and properties It features a benzyl group substituted with two trifluoromethyl groups at the 2 and 4 positions, an oxoindoline core, and a carbonitrile group
準備方法
The synthesis of 1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with the preparation of 2,4-bis(trifluoromethyl)benzyl bromide.
Nucleophilic Substitution: The benzyl bromide undergoes nucleophilic substitution with an appropriate indoline derivative to form the intermediate compound.
Cyclization and Oxidation: The intermediate is then cyclized and oxidized to form the oxoindoline core.
Introduction of Carbonitrile Group: Finally, the carbonitrile group is introduced through a suitable reaction, such as the addition of cyanide ion under controlled conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反応の分析
1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxoindoline core to its reduced form.
Substitution: The trifluoromethyl groups can participate in substitution reactions with nucleophiles.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids or amides.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a building block in the production of specialty chemicals.
作用機序
The mechanism of action of 1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The oxoindoline core can interact with active sites of enzymes, potentially inhibiting their activity. The carbonitrile group may also play a role in binding to specific molecular targets, influencing various biological pathways.
類似化合物との比較
1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbonitrile can be compared with similar compounds such as:
1-(2,4-Dichlorobenzyl)-2-oxoindoline-4-carbonitrile: This compound has dichlorobenzyl groups instead of trifluoromethyl groups, affecting its chemical properties and biological activity.
1-(2,4-Dimethylbenzyl)-2-oxoindoline-4-carbonitrile:
1-(2,4-Difluorobenzyl)-2-oxoindoline-4-carbonitrile: The difluorobenzyl groups provide different electronic effects compared to trifluoromethyl groups.
The uniqueness of this compound lies in its trifluoromethyl groups, which impart distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C18H10F6N2O |
|---|---|
分子量 |
384.3 g/mol |
IUPAC名 |
1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2-oxo-3H-indole-4-carbonitrile |
InChI |
InChI=1S/C18H10F6N2O/c19-17(20,21)12-5-4-11(14(6-12)18(22,23)24)9-26-15-3-1-2-10(8-25)13(15)7-16(26)27/h1-6H,7,9H2 |
InChIキー |
QNSGYKIOEBZWJP-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC=C2N(C1=O)CC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


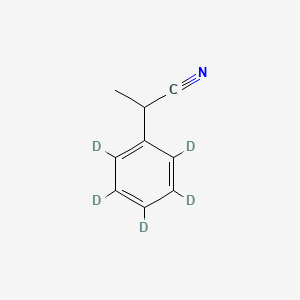
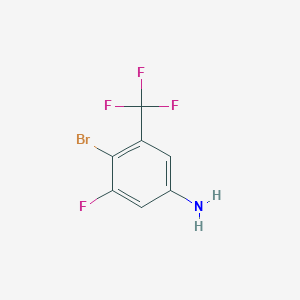
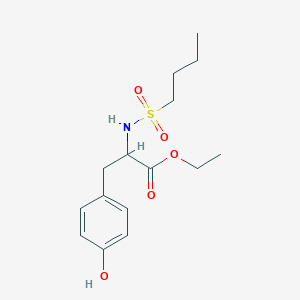


![ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13439393.png)
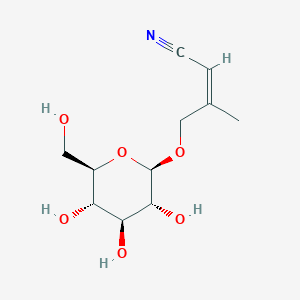
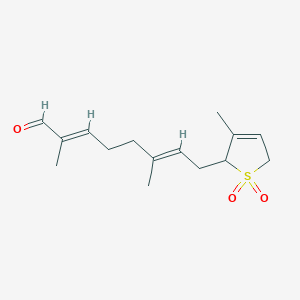
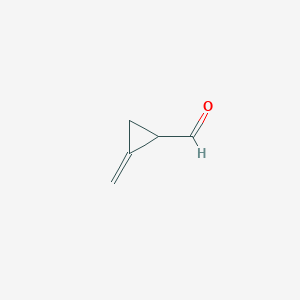
![(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13439410.png)
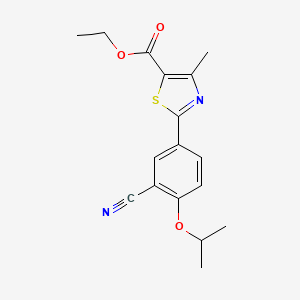
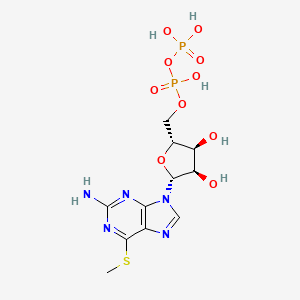

![(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid](/img/structure/B13439418.png)
